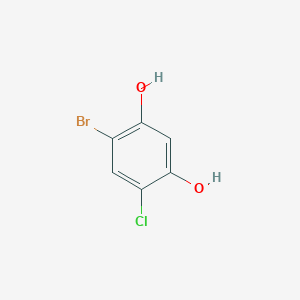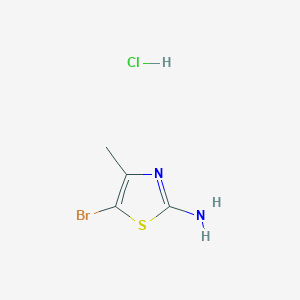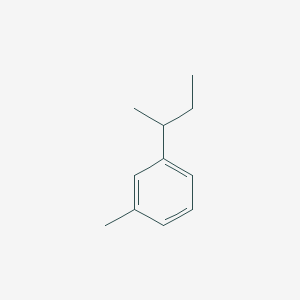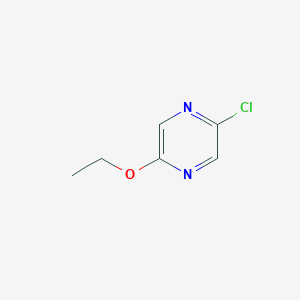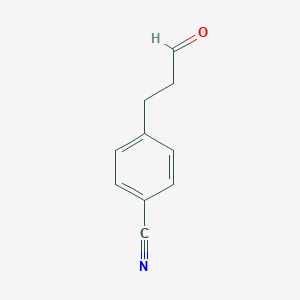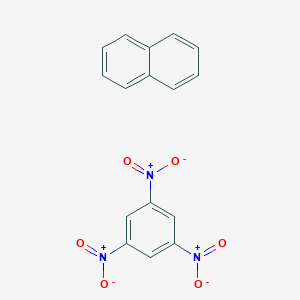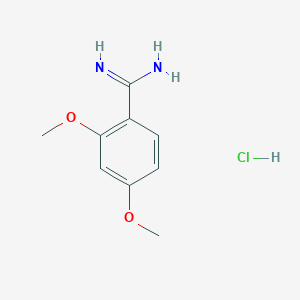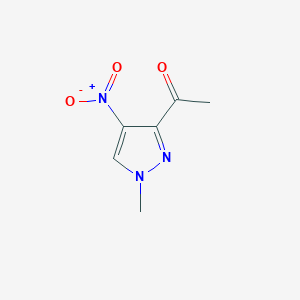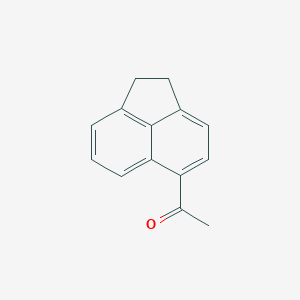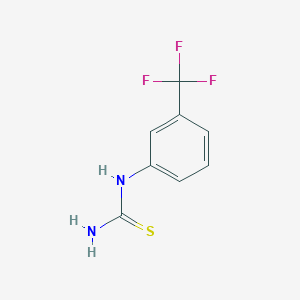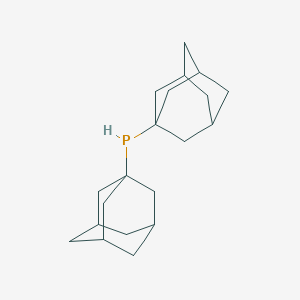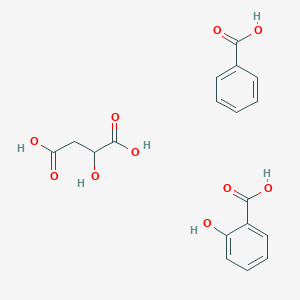
Aserbine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aserbine, also known as 4-(2-aminoethyl)benzenesulfonyl fluoride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Aserbine has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
科学研究应用
Aserbine has been found to have potential applications in various fields of scientific research. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography. Aserbine has also been used in the synthesis of novel compounds with biological activity, such as inhibitors of acetylcholinesterase and butyrylcholinesterase. Moreover, aserbine has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples.
作用机制
Aserbine is an irreversible inhibitor of serine proteases, including trypsin and chymotrypsin. It binds covalently to the active site of the enzyme, forming a stable complex that inhibits its activity. Aserbine has been found to have a higher affinity for chymotrypsin than for trypsin, which makes it a selective inhibitor of chymotrypsin-like enzymes.
生化和生理效应
Aserbine has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of intracellular proteins. Aserbine has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
实验室实验的优点和局限性
Aserbine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography, which is a widely used analytical technique in biochemistry and molecular biology. However, aserbine has some limitations for lab experiments. It is an irreversible inhibitor of serine proteases, which means that its effects cannot be reversed once it binds to the enzyme. Moreover, its selectivity for chymotrypsin-like enzymes may limit its use in experiments that involve other serine proteases.
未来方向
There are several future directions for the research on aserbine. One direction is the synthesis of novel aserbine derivatives with improved selectivity and potency for specific serine proteases. Another direction is the investigation of the potential applications of aserbine in the treatment of cancer and neurological disorders. Moreover, the development of new analytical methods for the detection of aserbine and its derivatives in biological samples can facilitate their use in scientific research and clinical applications.
Conclusion:
Aserbine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to have unique biochemical and physiological effects. Aserbine has been used as a reagent for the determination of amino acids and peptides, as well as in the synthesis of novel compounds with biological activity. Its mechanism of action involves the irreversible inhibition of serine proteases, and it has been found to have potential applications in the treatment of cancer and neurological disorders. Aserbine has several advantages for lab experiments, but also some limitations. There are several future directions for the research on aserbine, including the synthesis of novel derivatives and the investigation of its potential applications in various fields.
合成方法
Aserbine can be synthesized using various methods, including the reaction of Aserbinechlorobenzenesulfonyl fluoride with ethylenediamine in the presence of a base such as triethylamine. Another method involves the reaction of Aserbinenitrobenzenesulfonyl fluoride with ethylenediamine followed by reduction with hydrogen gas. The purity of aserbine can be increased by recrystallization from ethanol.
属性
CAS 编号 |
138230-26-9 |
|---|---|
产品名称 |
Aserbine |
分子式 |
C18H18O10 |
分子量 |
394.3 g/mol |
IUPAC 名称 |
benzoic acid;2-hydroxybenzoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C7H6O3.C7H6O2.C4H6O5/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6;5-2(4(8)9)1-3(6)7/h1-4,8H,(H,9,10);1-5H,(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
InChI 键 |
PBQGHMHRLALUEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
同义词 |
Aserbine benzoic acid - malic acid - propylene glycol - salicylic acid benzoic acid, malic acid, propylene glycol, salicylic acid drug combination |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



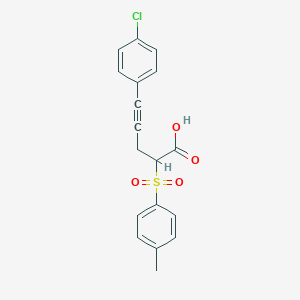
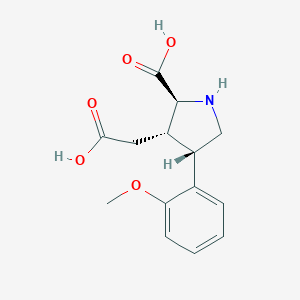
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
